molecular formula C9H10F2O2 B12446113 2-(2,6-Difluoro-4-methoxyphenyl)ethanol CAS No. 1000550-08-2

2-(2,6-Difluoro-4-methoxyphenyl)ethanol

Cat. No.: B12446113
CAS No.: 1000550-08-2
M. Wt: 188.17 g/mol
InChI Key: XMKIZHPNDGLWON-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This reaction typically requires mild conditions and can be carried out using reagents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2,6-difluoro-4-methoxybenzaldehyde using a palladium catalyst. This method offers high yields and can be efficiently scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluoro-4-methoxyphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

1000550-08-2

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h4-5,12H,2-3H2,1H3

InChI Key

XMKIZHPNDGLWON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)CCO)F

Origin of Product

United States

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